Oregonin is a naturally occurring, open-chain diarylheptanoid xyloside predominantly sourced from Alnus (alder) species. As a specialized phytochemical reference standard, it is characterized by its dual phenolic rings and a D-xylose moiety, which impart significant antioxidant, anti-inflammatory, and antimicrobial properties [1]. In procurement contexts, Oregonin is primarily utilized as a high-purity analytical marker for pharmacognosy, a bioactive reference in metabolic assays, and a highly soluble starting material for the formulation of advanced cosmetic and nutraceutical products [2]. Its distinct glycosylated structure provides a critical advantage in aqueous solubility compared to more common, highly lipophilic diarylheptanoids like curcumin, making it a preferred choice for hydroalcoholic formulations [3].
Substituting Oregonin with generic diarylheptanoids (such as curcumin) or its aglycone counterpart (hirsutanonol) fundamentally alters both the physicochemical behavior and the bioactivity profile of the target system [1]. Unlike lipophilic aglycones that require harsh organic solvents or complex delivery vehicles for solubilization, Oregonin's D-xylose residue ensures rapid dissolution in protic solvents and hydroalcoholic mixtures [2]. Furthermore, generic antioxidants like ascorbic acid or Trolox fail to replicate Oregonin's specific pathway modulations, such as the simultaneous induction of Heme oxygenase-1 (HO-1) and inhibition of lipid accumulation in macrophages [3]. For laboratories standardizing assays or developing oral formulations, failing to procure the exact Oregonin molecule compromises both formulation stability at low pH and the reproducibility of targeted epigenetic and anti-inflammatory readouts [1].
In standardized DPPH radical scavenging assays, Oregonin demonstrates a significantly higher potency than classical industrial antioxidants. Testing in methanolic solution (0.1 mM) after 30 minutes of incubation at 37°C revealed that Oregonin achieved an IC50 of 5.97 µM. In direct comparison under identical conditions, standard reference antioxidants Trolox and Vitamin C (ascorbic acid) yielded IC50 values of 17.8 µM and 18.0 µM, respectively [1].
| Evidence Dimension | DPPH Radical Scavenging IC50 |
| Target Compound Data | 5.97 µM |
| Comparator Or Baseline | Trolox (17.8 µM) and Vitamin C (18.0 µM) |
| Quantified Difference | ~3x lower IC50 (higher potency) for Oregonin |
| Conditions | 0.1 mM methanolic solution, 30 min incubation at 37°C |
Allows formulators to achieve target antioxidant thresholds at approximately one-third the molar concentration of standard industry benchmarks, optimizing formulation space and cost.
A critical parameter for the procurement of active natural products is their stability in physiological environments. Studies evaluating the preformulation characteristics of Oregonin extracted in 70% methanol demonstrated that the compound maintains high structural stability when continuously exposed to pH 1.2 conditions [1]. Unlike many acid-labile glycosides or polyphenols that rapidly degrade in gastric environments, Oregonin's stability at pH 1.2 indicates a high potential for systemic absorption intact from the gastrointestinal tract [1].
| Evidence Dimension | Chemical stability at low pH |
| Target Compound Data | Stable at pH 1.2 over elapsed time |
| Comparator Or Baseline | Acid-labile polyphenols (Class-level baseline) |
| Quantified Difference | Negligible degradation at pH 1.2 |
| Conditions | Simulated gastric fluid (pH 1.2) |
Validates Oregonin as a viable candidate for oral nutraceutical and pharmaceutical development without the immediate need for complex enteric-coated delivery systems.
The presence of the D-xylose residue and multiple phenolic hydroxyl groups in Oregonin dictates its strong hydrophilic properties. This structure enables excellent solubility in protic solvents such as water and lower alcohols, directly contrasting with the poor aqueous solubility of non-glycosylated diarylheptanoids like curcumin or hirsutanonol [1]. This solubility profile is critical for its ability to diffuse through semipermeable biological membranes and facilitates straightforward incorporation into aqueous cosmetic and pharmaceutical matrices [1].
| Evidence Dimension | Solubility in protic solvents |
| Target Compound Data | High solubility in water and alcohols |
| Comparator Or Baseline | Aglycone diarylheptanoids (e.g., curcumin, hirsutanonol) |
| Quantified Difference | Enables direct aqueous formulation vs. requiring lipid carriers |
| Conditions | Ambient formulation in protic solvents |
Drastically reduces the complexity and cost of formulation workflows by eliminating the need for specialized solubilizers or lipid-based nanocarriers.
Oregonin has been evaluated for its efficacy against multi-drug resistant bacterial strains, showing specific high activity against Gram-positive pathogens. In colorimetric-based in vitro assays against 28 clinical isolates of Methicillin-Resistant Staphylococcus aureus (MRSA), Oregonin emerged as the most active compound among tested structurally similar agents, demonstrating a minimum inhibitory concentration (MIC) of 100 µM and a minimum bactericidal concentration (MBC) of 400 µM [1]. Furthermore, 19 of the 28 MRSA isolates exhibited an IC50 of less than 100 µM when treated with Oregonin [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against MRSA |
| Target Compound Data | 100 µM |
| Comparator Or Baseline | Other tested anti-protozoan/plant compounds |
| Quantified Difference | Most active compound; consistently effective across 28 distinct MRSA isolates |
| Conditions | In vitro colorimetric assay on clinical MRSA isolates |
Provides infectious disease researchers with a highly potent, structurally distinct reference standard for developing novel therapeutics against resistant Gram-positive bacteria.
Due to its specific UV absorbance and mass spectrometry profile, Oregonin is the mandatory reference standard for the quality control, standardization, and batch-to-batch validation of Alnus species extracts in the nutraceutical industry [1].
Leveraging its high aqueous solubility (driven by the D-xylose moiety) and superior radical scavenging capacity (outperforming Vitamin C), Oregonin is ideally suited for formulation in anti-aging and skin-protecting hydro-serums where lipophilic antioxidants would precipitate [1].
Because Oregonin demonstrates robust stability at pH 1.2, it is a prime candidate for oral supplements targeting systemic oxidative stress and inflammation, bypassing the need for expensive enteric coating technologies [2].
With established quantitative baselines (MIC 100 µM) against multiple clinical MRSA isolates, Oregonin serves as a critical positive control and structural scaffold for medicinal chemistry programs targeting multi-drug resistant Gram-positive pathogens [3].